Product packaging for 2-(Ethylthio)ethyl nicotinate(Cat. No.:CAS No. 27868-70-8)

2-(Ethylthio)ethyl nicotinate

Cat. No.: B15478765
CAS No.: 27868-70-8
M. Wt: 211.28 g/mol
InChI Key: YYHAPAOVKCWFIA-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethyl nicotinate is a synthetic organic compound with the molecular formula C 10 H 13 NO 2 S and a molecular weight of 211.28 g/mol . Its structure features a nicotinate (pyridine-3-carboxylate) moiety linked through an ester bond to a 2-(ethylthio)ethanol chain, a configuration that combines elements of both nicotinic acid esters and thioethers . The SMILES notation for the compound is CCSCCOC(=O)C1=CN=CC=C1 . As a derivative of nicotinic acid, this compound is of significant research interest. Nicotinic acid esters are extensively studied in dermatological and pharmacological research for their role as rubefacients, which induce localized cutaneous vasodilation and increased blood flow upon topical application . The mechanism is often linked to the metabolic release of nicotinic acid in the skin, which is thought to mediate vasodilation through pathways involving prostaglandin release . The incorporation of the ethylthio group may influence the compound's lipophilicity, potentially altering its skin penetration kinetics and metabolic profile compared to simpler esters like ethyl or methyl nicotinate . Researchers are investigating this and similar structurally modified nicotinate esters to understand structure-activity relationships, metabolic pathways, and percutaneous absorption dynamics . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B15478765 2-(Ethylthio)ethyl nicotinate CAS No. 27868-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27868-70-8

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-ethylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-2-14-7-6-13-10(12)9-4-3-5-11-8-9/h3-5,8H,2,6-7H2,1H3

InChI Key

YYHAPAOVKCWFIA-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylthio Ethyl Nicotinate

Esterification Reactions Employing Nicotinoyl Chloride and 2-(Ethylthio)ethanol (B52129)

The reaction of nicotinoyl chloride with 2-(ethylthio)ethanol represents a primary route for the synthesis of 2-(Ethylthio)ethyl nicotinate (B505614). This method hinges on the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the alcohol. The general synthesis involves the initial preparation of nicotinoyl chloride, typically from nicotinic acid using a chlorinating agent like thionyl chloride, followed by its reaction with 2-(ethylthio)ethanol.

Catalyst Systems and Their Impact on Reaction Efficiency

While the reaction between an acyl chloride and an alcohol can proceed without a catalyst, the use of certain catalysts can significantly enhance the reaction rate and yield. Lewis acids are commonly employed to activate the acyl chloride, making the carbonyl carbon more electrophilic.

Research into the esterification of carboxylic acid derivatives has highlighted the effectiveness of various catalyst systems. While specific data for the reaction between nicotinoyl chloride and 2-(ethylthio)ethanol is not extensively published, analogies can be drawn from similar esterification reactions. For instance, solid acid catalysts such as HND230 have demonstrated high efficacy in the synthesis of ethyl nicotinate from nicotinic acid and ethanol (B145695), suggesting their potential applicability in the nicotinoyl chloride route. guidechem.comgoogle.compatsnap.com The use of such heterogeneous catalysts simplifies product purification as they can be easily removed by filtration. guidechem.comgoogle.compatsnap.com

The impact of different catalysts on reaction efficiency can be summarized as follows:

Catalyst TypeGeneral Effect on ReactionPotential Advantages
Lewis Acids (e.g., ZnCl₂, AlCl₃) Increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.High catalytic activity.
Solid Acid Catalysts (e.g., HND230) Provides an acidic surface for the reaction to occur.Ease of separation from the reaction mixture, reusability, and reduced wastewater generation. guidechem.comgoogle.compatsnap.com
Tertiary Amines (e.g., Pyridine (B92270), Triethylamine) Act as nucleophilic catalysts, forming a highly reactive acyl-pyridinium intermediate. They also act as a base to neutralize the HCl byproduct.Can be effective for sterically hindered substrates.

Reaction Conditions Optimization (Temperature, Solvent Effects, Pressure)

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(Ethylthio)ethyl nicotinate. Key parameters include temperature, solvent, and pressure.

Temperature: Esterification reactions are typically performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. For the esterification of nicotinic acid with ethanol using a solid acid catalyst, a temperature range of 50-65°C has been found to be effective. guidechem.comgoogle.compatsnap.com A similar range would likely be a suitable starting point for the reaction with nicotinoyl chloride, with adjustments based on the specific catalyst and solvent used.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as toluene (B28343), dichloromethane, and tetrahydrofuran (B95107) (THF) are commonly used for reactions involving acyl chlorides to avoid solvolysis of the starting material. Toluene is particularly advantageous as it can be used to azeotropically remove water if any is present, driving the equilibrium towards the product side. guidechem.comgoogle.compatsnap.com

Pressure: For reactions that produce volatile byproducts, conducting the reaction under reduced pressure can help in their removal, thus shifting the equilibrium towards the formation of the desired ester. However, for the reaction of nicotinoyl chloride with an alcohol, this is generally not a primary consideration unless a volatile byproduct needs to be specifically removed.

A summary of optimized reaction conditions from analogous esterification processes is presented below:

ParameterOptimized Range/ConditionRationaleReference
Temperature 50 - 65 °CBalances reaction rate and prevention of side reactions. guidechem.comgoogle.compatsnap.com
Solvent TolueneInert solvent that allows for azeotropic removal of water. guidechem.comgoogle.compatsnap.com
Reactant Molar Ratio 1:1 to 1:2 (Nicotinic Acid:Alcohol)An excess of the alcohol can help drive the reaction to completion. guidechem.comgoogle.compatsnap.com
Catalyst Loading 0.01 - 0.1 times the weight of nicotinic acidEffective catalytic amount without excessive cost or difficult removal. guidechem.comgoogle.compatsnap.com

Purification and Isolation Techniques for High Purity this compound

Following the completion of the reaction, the purification of this compound is essential to obtain a high-purity product. The purification strategy typically involves several steps:

Catalyst Removal: If a solid catalyst is used, it can be easily removed by filtration. guidechem.comgoogle.compatsnap.com For homogeneous catalysts, an aqueous wash may be necessary to remove the catalyst.

Solvent Evaporation: The bulk of the solvent is typically removed under reduced pressure using a rotary evaporator.

Extraction: The crude product is often dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted nicotinoyl chloride and acidic byproducts. This is followed by a wash with brine to remove any remaining water-soluble impurities.

Drying: The organic layer containing the ester is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Distillation: The final purification is often achieved by vacuum distillation to obtain the pure this compound.

Alternative Synthetic Routes to this compound

Transesterification Approaches Involving Nicotinate Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method can be an effective route to this compound, starting from a more readily available nicotinate ester, such as ethyl nicotinate. The reaction is typically catalyzed by either an acid or a base.

Base-catalyzed transesterification often employs an alkoxide of the desired alcohol. For the synthesis of this compound, this would involve reacting ethyl nicotinate with 2-(ethylthio)ethanol in the presence of a catalytic amount of a base like sodium 2-(ethylthio)ethoxide. The equilibrium is driven towards the product by using an excess of 2-(ethylthio)ethanol or by removing the ethanol byproduct.

Acid-catalyzed transesterification can also be employed, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism is similar to that of direct esterification.

A study on the transesterification of sunflower oil with ethanol using sodium ethoxide as a catalyst demonstrated that reaction conditions such as temperature and catalyst concentration significantly affect the conversion. conicet.gov.ar Optimal conditions were found to be a temperature of 55°C and a catalyst concentration of 1.6 wt.%. conicet.gov.ar These findings can serve as a starting point for optimizing the transesterification of ethyl nicotinate with 2-(ethylthio)ethanol.

Transesterification MethodCatalystGeneral Conditions
Base-Catalyzed Sodium 2-(ethylthio)ethoxideExcess 2-(ethylthio)ethanol, removal of ethanol byproduct
Acid-Catalyzed Sulfuric acid, p-toluenesulfonic acidElevated temperature, removal of ethanol byproduct

Modifications to Thioether Moiety during Synthesis

An alternative approach involves forming the thioether linkage on a pre-existing nicotinate ester. This can be achieved through a nucleophilic substitution reaction. For instance, a halo-substituted ethyl nicotinate, such as 2-chloroethyl nicotinate, can be reacted with sodium ethanethiolate. The thiolate anion acts as a nucleophile, displacing the chloride to form the desired thioether bond.

This strategy allows for the introduction of the thioether moiety at a later stage of the synthesis, which can be advantageous if the starting materials for this route are more readily accessible or if the thioether group is sensitive to the conditions of the esterification reaction.

The synthesis of 2-(hexylthio)ethyl nicotinate has been reported via the reaction of 2-chloroethyl nicotinate with hexanethiol in the presence of a base like potassium hydroxide (B78521) in toluene at elevated temperatures (80-120°C). This provides a strong precedent for the analogous synthesis of this compound using ethanethiol (B150549).

Synthesis of this compound from Precursors with Pre-existing Thioether Linkages

The synthesis of this compound can be efficiently achieved through the direct esterification of nicotinic acid with an alcohol precursor that already contains the desired thioether moiety, namely 2-(ethylthio)ethanol. This method leverages the well-established principles of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

The direct reaction involves heating nicotinic acid with 2-(ethylthio)ethanol. To drive the reaction towards completion, a strong acid catalyst is typically employed, and water, the reaction byproduct, is continuously removed. One patented method for a similar compound, ethyl nicotinate, utilizes a solid acid catalyst (HND230) and toluene as an azeotropic agent to remove water during a reflux period. google.compatsnap.com This approach avoids the use of corrosive liquid acids like concentrated sulfuric acid and simplifies catalyst recovery. patsnap.com

A plausible reaction scheme adapted for this compound is as follows:

Nicotinic Acid + 2-(Ethylthio)ethanol ⇌ this compound + Water

In a laboratory setting, this could involve refluxing nicotinic acid and a molar excess of 2-(ethylthio)ethanol with a catalyst such as p-toluenesulfonic acid in a solvent like toluene, using a Dean-Stark apparatus to sequester the water formed. The use of a solid acid catalyst in an industrial setting offers benefits such as reduced generation of high-pollution wastewater and lower equipment costs, making it suitable for large-scale production. google.com

Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, modern synthetic chemistry seeks to minimize environmental impact by using safer solvents, reducing waste, and employing catalytic methods. aptiwfn.comnih.gov These principles are being actively applied to the synthesis of nicotinate derivatives, leading to innovative and sustainable manufacturing processes.

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Enzymes, such as lipases, function under mild conditions, exhibit high selectivity, and can be reused, making them ideal for industrial applications. nih.govnih.gov The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, is particularly versatile and has been successfully used in the synthesis of various esters and amides. nih.govnih.gov

While direct enzymatic synthesis of this compound is not widely documented, extensive research on analogous reactions provides a strong basis for its feasibility. For instance, Novozym® 435 has been used to catalyze the synthesis of various nicotinamide (B372718) derivatives from methyl nicotinate and amines with high yields. nih.gov Similarly, lipases are widely used for the esterification of phenolic compounds and the synthesis of formate (B1220265) esters. nih.govnih.gov The synthesis of octyl formate using Novozym® 435 achieved a maximum conversion of 96.51% under optimized conditions. nih.gov This demonstrates the high efficiency of enzymatic catalysis. The reaction is typically conducted in an organic solvent, such as tert-amyl alcohol or 1,2-dichloroethane, at moderate temperatures (e.g., 40-50°C). nih.govnih.gov

The table below summarizes typical conditions and outcomes for lipase-catalyzed synthesis of related ester compounds, illustrating the potential for applying this method to produce this compound.

Table 1: Research Findings on Enzymatic Ester Synthesis

Compound Synthesized Enzyme Reactants Solvent Temperature (°C) Reaction Time Yield/Conversion Reference
N-Isobutylnicotinamide Novozym® 435 Methyl Nicotinate, Isobutylamine tert-Amyl Alcohol 50 24 h 82.1% nih.gov
Octyl Formate Novozym® 435 Formic Acid, Octanol 1,2-Dichloroethane 40 Not Specified 96.51% nih.gov
4-Hydroxybenzyl Hexanoate Novozym® 435 Hexanoic Acid, 4-Hydroxybenzyl Alcohol tert-Butyl Methyl Ether 37 24 h ~80% nih.gov

This biocatalytic approach offers a green and efficient pathway, avoiding harsh reagents and high energy consumption associated with conventional methods. frontiersin.org

Continuous flow chemistry is revolutionizing the manufacturing of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch processing. veranova.comaurigeneservices.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. aurigeneservices.comnih.gov This leads to improved safety, higher yields, better product quality, and easier scalability. veranova.comcontractpharma.com

The synthesis of nicotinate derivatives is well-suited for continuous manufacturing. Research has demonstrated the successful synthesis of nicotinamide derivatives using Novozym® 435 packed into a continuous-flow microreactor. nih.gov This chemo-enzymatic approach combines the green benefits of biocatalysis with the efficiency of flow technology. Compared to batch reactions, the continuous flow method resulted in substantially shorter reaction times and higher product yields. nih.gov The superior heat and mass transfer in microreactors enhances reaction efficiency, while the automated and contained nature of the system improves safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govcontractpharma.com

The following table compares the synthesis of N-isobutylnicotinamide in a traditional batch reactor versus a continuous-flow microreactor, highlighting the advantages of the latter.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of N-Isobutylnicotinamide. nih.gov

Parameter Method A: Continuous Flow Method B: Batch Reactor
Reaction Time 35 minutes 24 hours
Isolated Yield 88.5% 82.1%
Enzyme Novozym® 435 Novozym® 435
Temperature 50°C 50°C

| Solvent | tert-Amyl Alcohol | tert-Amyl Alcohol |

The data clearly shows that continuous flow manufacturing can dramatically increase productivity, making it a highly promising strategy for the industrial production of this compound and other esters. nih.gov

Photochemical and electrochemical methods represent cutting-edge techniques in synthetic organic chemistry that are increasingly recognized as green and powerful tools. mdpi.com These approaches use light (photochemistry) or electrical current (electrochemistry) to drive chemical reactions, often providing unique reactivity and selectivity that cannot be achieved through thermal methods.

While the direct photochemical or electrochemical synthesis of nicotinate esters is not yet a standard method, research into the modification of the nicotinic acid and nicotinamide scaffold using these techniques is ongoing.

Photochemistry: Photochemical reactions have been used to synthesize derivatives of nicotinamide. For instance, studies on coumarin-labeled nicotinamides have explored their photophysical and photochemical properties, providing insights into their stability and reactivity upon exposure to light. nih.govresearchgate.net In other work, a photochemical isomerization of syn-isonicotinaldehyde oxime to its anti-isomer was successfully demonstrated, showcasing a convenient and simple synthetic application of photolysis for heterocyclic compounds. dtic.mil

Electrochemistry: The electrochemical behavior of nicotinamide derivatives has also been investigated. Studies have detailed the electrochemical oxidation of reduced nicotinamide adenine (B156593) dinucleotide (NADH) model compounds, which provides fundamental knowledge about the redox properties of the nicotinamide ring system. capes.gov.br Such understanding is crucial for developing potential electrosynthetic routes for creating new derivatives.

These advanced methods offer the potential for novel synthetic pathways to nicotinate derivatives under mild, controlled conditions. As research progresses, photochemical and electrochemical strategies may become viable for the direct synthesis or functionalization of esters like this compound.

Chemical Reactivity and Mechanistic Studies of 2 Ethylthio Ethyl Nicotinate

Hydrolytic Stability and Degradation Mechanisms of the Ester Bond

The ester linkage in 2-(ethylthio)ethyl nicotinate (B505614) is susceptible to hydrolysis, a reaction that cleaves the bond to yield a carboxylic acid and an alcohol. The rate and mechanism of this degradation are significantly influenced by pH and temperature.

Kinetics of Hydrolysis under Varying pH and Temperature

While specific kinetic data for the hydrolysis of 2-(ethylthio)ethyl nicotinate is not extensively documented in publicly available literature, the behavior of structurally similar compounds, such as ethyl nicotinate, provides valuable insights. The hydrolysis of esters is subject to both acid- and base-catalyzed mechanisms.

Controlled stability studies on analogous compounds involve incubating the substance in buffer solutions of varying pH (e.g., pH 2–9) at a constant temperature, such as 37°C, and monitoring the degradation over time using techniques like High-Performance Liquid Chromatography (HPLC). For ethyl nicotinate, hydrolysis to nicotinic acid has been observed in skin homogenates, following Michaelis-Menten kinetics, which suggests an enzymatic role in its breakdown in biological systems. researchgate.net The rate of hydrolysis is generally expected to be slowest in the neutral pH range and to increase under both acidic and basic conditions.

Temperature is another critical factor, with higher temperatures generally accelerating the rate of hydrolysis. The temperature dependence of the reaction rate can often be described by the Arrhenius equation, allowing for the determination of the activation energy of the hydrolysis reaction. nih.gov

Table 1: Factors Influencing Ester Hydrolysis Kinetics

ParameterEffect on Hydrolysis RateMechanistic Implication
Low pH (Acidic) IncreasedAcid-catalyzed mechanism, protonation of the carbonyl oxygen.
Neutral pH MinimalSlower, uncatalyzed hydrolysis.
High pH (Basic) IncreasedBase-catalyzed mechanism (saponification), nucleophilic attack by hydroxide (B78521) ions.
Increased Temperature IncreasedProvides the necessary activation energy for the reaction to proceed faster.

Identification of Hydrolysis Products and Pathways

The primary products of the hydrolysis of the ester bond in this compound are nicotinic acid and 2-(ethylthio)ethanol (B52129).

The hydrolysis pathway depends on the pH of the environment. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the alcohol. Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify these hydrolysis products.

Oxidation Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Oxidation Products (Sulfoxides, Sulfones) and Reaction Conditions

The oxidation of the thioether group can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The initial oxidation product is the corresponding sulfoxide (B87167). Further oxidation of the sulfoxide under similar or more forcing conditions yields the sulfone.

The choice of oxidant and reaction conditions (e.g., temperature, solvent, stoichiometry of the oxidant) can allow for selective formation of either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent at a controlled temperature often favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures will typically lead to the sulfone.

Table 2: Oxidation of Thioethers

Oxidizing AgentTypical Product(s)General Reaction Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneThe reaction can be slow under near-physiological conditions but is a common laboratory method. nih.gov
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneA widely used and effective reagent for thioether oxidation.
Hypochlorite (B82951) (e.g., NaOCl)Sulfoxide, SulfoneReacts much faster than hydrogen peroxide under similar conditions. nih.gov

Mechanistic Insights into Thioether Oxidation in this compound

The oxidation of thioethers by peroxides like H₂O₂ generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. This leads to the formation of an intermediate that then rearranges to form the sulfoxide and a molecule of water.

Kinetic studies on the oxidation of various thioethers have shown that the reaction with hydrogen peroxide can be quite slow under biologically relevant conditions. nih.gov However, other reactive oxygen species (ROS) like hypochlorite can oxidize thioethers to sulfoxides and sulfones at significantly faster rates. nih.gov The electronic properties of the molecule can influence the rate of oxidation.

Nucleophilic and Electrophilic Reactions of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) reactions because the nitrogen atom deactivates the ring, making it less nucleophilic. youtube.com When EAS reactions do occur, they are typically slow and require harsh conditions, with substitution favoring the 3-position. youtube.com The presence of the ester group at the 3-position further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. However, for NAS to occur, a good leaving group must be present on the ring. In the case of this compound, there are no inherent leaving groups on the pyridine ring, making direct NAS unlikely without prior modification.

The nitrogen atom of the pyridine ring can act as a nucleophile and a base. It can be protonated by acids or alkylated by electrophiles. The basicity of the pyridine nitrogen in ethyl nicotinate is established, and it is considered a strong basic compound based on its pKa.

Table 3: Reactivity of the Pyridine Ring

Reaction TypeReactivity of Pyridine RingPreferred Position(s)Rationale
Electrophilic Aromatic Substitution (EAS) Low3-positionThe nitrogen atom deactivates the ring, and the intermediate with the electrophile at C3 is the most stable as it avoids placing a positive charge on the nitrogen. youtube.com
Nucleophilic Aromatic Substitution (NAS) Moderate (requires leaving group)2- and 4-positionsThese positions can better stabilize the negative charge of the intermediate through resonance involving the nitrogen atom.
N-Nucleophilicity/Basicity HighNitrogen atomThe lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles and acids.

Electrophilic Aromatic Substitution Reactions on the Nicotinate Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The pyridine ring in this compound is inherently less reactive towards electrophiles than benzene. This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic system.

Furthermore, the ester group at the 3-position of the pyridine ring is a deactivating group, meaning it further withdraws electron density from the ring, making electrophilic attack even more challenging. wikipedia.org In the event that a reaction does occur under harsh conditions, the ester group directs incoming electrophiles to the meta positions (positions 5 and to a lesser extent, 2 and 6, due to the influence of the ring nitrogen).

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile (E+), which is the slow, rate-determining step that disrupts aromaticity and forms a carbocation intermediate. masterorganicchemistry.com

A fast deprotonation step to restore the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized in the table below. It is important to note that these reactions would require more forcing conditions than similar reactions with benzene.

Reaction Type Reagents Expected Major Product Notes
Nitration HNO₃, H₂SO₄2-(Ethylthio)ethyl 5-nitronicotinateThe nitronium ion (NO₂⁺) is the electrophile. masterorganicchemistry.com The reaction is directed to the position meta to the ester group.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃2-(Ethylthio)ethyl 5-bromonicotinate or 2-(Ethylthio)ethyl 5-chloronicotinateRequires a Lewis acid catalyst to generate the electrophile (Br⁺ or Cl⁺). masterorganicchemistry.com
Sulfonation Fuming H₂SO₄This compound-5-sulfonic acidThe electrophile is SO₃. masterorganicchemistry.com This reaction is often reversible.
Friedel-Crafts Alkylation/Acylation R-Cl, AlCl₃ or RCOCl, AlCl₃Generally not successfulThe pyridine ring is strongly deactivated, and the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. wikipedia.org

Nucleophilic Attack and Ring Opening Reactions (if applicable)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). stackexchange.comquimicaorganica.org In these reactions, a nucleophile attacks the ring, and a leaving group (often a halide) is displaced. youtube.com

For this compound, the substituent is at the 3-position. Nucleophilic attack at this position is less favored because the negative charge in the resulting intermediate cannot be delocalized onto the electronegative nitrogen atom. stackexchange.com Therefore, direct nucleophilic substitution on the pyridine ring of this compound is not a typical reaction pathway unless a good leaving group is present at the 2-, 4-, or 6-position.

However, the ester functionality can influence nucleophilic reactions. For instance, in a process for synthesizing racemic nicotine (B1678760), ethyl nicotinate undergoes a condensation reaction with N-vinylpyrrolidone in the presence of a base like sodium ethoxide. google.com This reaction proceeds via nucleophilic attack on the ester carbonyl group or the adjacent carbon, demonstrating the reactivity of the nicotinate system to strong nucleophiles. A similar reactivity could be anticipated for this compound.

Ring-opening reactions of the pyridine ring are not common under standard nucleophilic conditions and typically require very harsh reagents or specific activation, such as the formation of pyridinium (B92312) salts followed by reduction or attack by powerful nucleophiles. There is no evidence to suggest that this compound readily undergoes ring-opening reactions.

Reactions at the Ethylthio Chain

The ethylthio chain (–S–CH₂–CH₂–) offers a different set of reactive possibilities, centered on the sulfur atom and the adjacent methylene (B1212753) groups.

Modifications and Derivatizations of the Alkyl Thioether Group

The sulfur atom in the thioether group is nucleophilic and can be readily modified. brainkart.com Common derivatizations include oxidation and alkylation.

Oxidation: Thioethers can be easily oxidized to form sulfoxides and subsequently sulfones. ontosight.aiwikipedia.org These reactions are typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. The level of oxidation can often be controlled by the choice of reagent and reaction conditions.

Reaction Scheme: Oxidation of the Thioether

this compound + H₂O₂ (1 eq.) → 2-(Ethylsulfinyl)ethyl nicotinate (Sulfoxide)

this compound + H₂O₂ (excess) or Peroxy Acid → 2-(Ethylsulfonyl)ethyl nicotinate (Sulfone)

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a trialkylsulfonium salt. wikipedia.orglibretexts.org These salts are stable compounds.

Reaction Scheme: Alkylation of the Thioether

this compound + R–X → [S-Alkyl-2-(ethylthio)ethyl nicotinate]⁺ X⁻ (Sulfonium Salt) (where R-X is an alkyl halide, e.g., CH₃I)

These modifications can significantly alter the physical and chemical properties of the parent molecule. A summary of these potential derivatizations is provided below.

Reaction Type Reagent(s) Product Functional Group Transformation
Oxidation to Sulfoxide H₂O₂ (1 equivalent)2-(Ethylsulfinyl)ethyl nicotinateThioether → Sulfoxide
Oxidation to Sulfone Peroxy acid (e.g., m-CPBA) or excess H₂O₂2-(Ethylsulfonyl)ethyl nicotinateThioether → Sulfone
S-Alkylation Alkyl halide (e.g., CH₃I)Trialkylsulfonium saltThioether → Sulfonium ion

Radical Reactions Involving the Ethylthio Moiety

The ethylthio group can also participate in radical reactions. The bond dissociation energy of C–H bonds adjacent to a sulfur atom is lowered, making them susceptible to hydrogen atom abstraction by radical initiators. brainkart.com This forms a carbon-centered radical that is stabilized by the adjacent sulfur atom.

Reaction Scheme: Radical Formation

Initiator• + this compound → Initiator-H + 2-(1-Thioethyl)ethyl nicotinate radical

Once formed, this radical can undergo various reactions, such as addition to unsaturated bonds or reaction with other radical species.

Additionally, thiyl radicals (RS•) are versatile reactive intermediates in organic synthesis. nih.gov While this compound is a thioether, not a thiol, under certain conditions such as photolysis or reaction with specific reagents, cleavage of a C-S bond could potentially generate an ethyl radical and a thiolate radical, although this is less common than C-H abstraction. A more relevant pathway involves the addition of externally generated thiyl radicals to unsaturated systems, a reaction known as the thiol-ene reaction. acsgcipr.org Although the subject molecule itself is saturated, this highlights the general reactivity of sulfur-containing compounds in radical processes. The presence of the thioether linkage makes the adjacent C-H bonds potential sites for radical-initiated functionalization. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 2 Ethylthio Ethyl Nicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(Ethylthio)ethyl nicotinate (B505614), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would provide a complete assignment of all proton and carbon signals and establish the connectivity within the molecule.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for 2-(Ethylthio)ethyl nicotinate are based on the known spectral data for ethyl nicotinate and typical values for an ethylthioethyl group. The nicotinoyl moiety's signals are predicted to be similar to those of ethyl nicotinate, with minor variations due to the different ester substituent. The protons and carbons of the ethylthioethyl group are assigned based on established chemical shift ranges for ethers and thioethers. nih.govlibretexts.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine (B92270) Ring
H-2~9.2
H-4~8.3
H-5~7.4
H-6~8.8
C-2~153
C-3~126
C-4~137
C-5~123
C-6~151
Ester Group
C=O~165
O-CH₂~4.5 (t)~64
Ethylthioethyl Group
S-CH₂~2.9 (t)~32
S-CH₂-CH₂ ~2.7 (t)~30
CH₃ -CH₂-S~1.3 (t)~15

Note: Predicted chemical shifts are relative to TMS. 't' denotes a triplet splitting pattern.

2D-NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional NMR experiments are crucial for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. sdsu.edu Key expected correlations would include the coupling between the adjacent methylene (B1212753) protons of the ethylthioethyl chain (-O-CH₂-CH₂-S-) and the coupling between the methylene and methyl protons of the ethylthio group (-S-CH₂-CH₃). The protons on the pyridine ring would also show correlations based on their coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with its attached carbon atom. columbia.edu This would allow for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the triplet at approximately 4.5 ppm would show a cross-peak with the carbon signal around 64 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. sdsu.educolumbia.edu Key HMBC correlations would be expected between the O-CH₂ protons and the ester carbonyl carbon, as well as the C-3 of the pyridine ring. Additionally, correlations between the S-CH₂ protons and the carbons of the ethyl group would confirm the thioether linkage.

Solid-State NMR for Polymorphic Studies (if applicable)

Currently, there is no information available in the scientific literature regarding polymorphic studies of this compound. Solid-state NMR is a powerful technique for studying the different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. youtube.com Should different solid forms of this compound be discovered, solid-state NMR would be an essential tool for their characterization.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₀H₁₃NO₂S). The presence of sulfur would also be confirmed by the characteristic isotopic pattern of the molecular ion peak, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. wikipedia.org This technique is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pathways. For this compound, the fragmentation is expected to be initiated by cleavage at the ester and thioether linkages. libretexts.orgmiamioh.edulibretexts.org

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for this compound in an MS/MS experiment would involve the following key fragment ions:

m/z Proposed Fragment Structure Description
211[M+H]⁺Protonated molecular ion
124[C₆H₄N(CO)]⁺Nicotinoyl cation, formed by cleavage of the ester bond
106[C₆H₄NCO]⁺Loss of water from the nicotinoyl cation
78[C₅H₄N]⁺Pyridyl cation, from further fragmentation of the nicotinoyl moiety
89[CH₃CH₂SCH₂CH₂]⁺Ethylthioethyl cation
61[CH₃CH₂S]⁺Ethylthio cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and conformational analysis. nih.govresearchgate.net

Predicted Vibrational Frequencies:

The predicted IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
C=O (ester)~1720 (strong)~1720 (weak)Stretching
C-O (ester)~1280, ~1100 (strong)(medium)Asymmetric and symmetric stretching
C-S (thioether)~700-600 (weak)~700-600 (strong)Stretching
Aromatic C=C~1600, ~1580, ~1470 (medium)~1600, ~1580, ~1470 (strong)Ring stretching
Aromatic C-H~3100-3000 (medium)~3100-3000 (strong)Stretching
Aliphatic C-H~2980-2850 (medium)~2980-2850 (strong)Stretching

The combination of a strong C=O stretch in the IR spectrum and a strong C-S stretch in the Raman spectrum would be a key diagnostic feature for this molecule. spectroscopyonline.comcapes.gov.bryoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation StudiesThe electronic absorption properties, which are dictated by the chromophores within the molecule, have not been reported.

Solvent Effects on UV-Vis Absorption Maxima

The interaction between a solute molecule and the surrounding solvent can significantly influence the electronic absorption spectrum of the molecule. This phenomenon, known as solvatochromism, can lead to shifts in the wavelength of maximum absorption (λmax), changes in the intensity of the absorption bands, and alterations in the band shape. The extent of these changes is dependent on the nature of the electronic transitions within the molecule and the polarity of the solvent.

In the case of this compound, the molecule possesses chromophores capable of undergoing n → π* and π → π* electronic transitions. The pyridine ring of the nicotinate moiety contains π electrons and a nitrogen atom with a lone pair of non-bonding electrons (n-electrons). The carbonyl group of the ester and the sulfur atom of the ethylthio group also have non-bonding electrons. The interaction of these moieties with solvent molecules can alter the energy levels of the ground and excited states, thereby affecting the λmax.

A shift in the absorption maximum to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift. The direction and magnitude of these shifts provide insights into the nature of the electronic transition and the solute-solvent interactions.

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

Conversely, for π → π* transitions, an increase in solvent polarity often results in a bathochromic shift. In these transitions, the excited state is generally more polar than the ground state. Therefore, a polar solvent will stabilize the excited state to a greater extent than the ground state, reducing the energy gap for the transition and causing a shift to a longer wavelength.

While specific experimental data on the solvatochromic behavior of this compound is not extensively available in the reviewed literature, the general principles of solvent effects on UV-Vis absorption spectra can be applied. It is anticipated that the UV-Vis spectrum of this compound would exhibit shifts in its λmax when measured in solvents of varying polarities due to the presence of both n → π* and π → π* transitions.

Theoretical and Computational Chemistry Studies of 2 Ethylthio Ethyl Nicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energies.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating the electronic structure of 2-(Ethylthio)ethyl nicotinate (B505614).

Geometry Optimization: The first step in any computational analysis is to find the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. For a flexible molecule like 2-(Ethylthio)ethyl nicotinate, this involves exploring multiple possible conformations arising from rotations around the C-C, C-O, and C-S single bonds. DFT calculations, often using a functional like B3LYP or ωB97X-D and a basis set such as 6-311+G(d,p), would be employed to optimize the geometry of various conformers. acs.org The ωB97X-D functional is particularly well-suited for systems where non-covalent interactions, such as those that might occur in folded conformations, are important. squarespace.com

Energy Calculations: Once the geometries of different conformers are optimized, their relative energies can be calculated to determine their thermodynamic stability. This information is crucial for understanding which conformations are most likely to be populated at a given temperature. Furthermore, DFT can be used to calculate other important electronic properties.

Hypothetical DFT-Calculated Properties of this compound:

PropertyHypothetical ValueSignificance
Dipole Moment ~2.5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy -6.5 eVThe Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons.
LUMO Energy -1.2 eVThe Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

This table contains hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for different conformers can help in assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by the molecule's conformation.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations also provide information about the nature of the vibrations, such as stretching, bending, and torsional modes. Comparing the calculated vibrational spectra with experimental data helps to confirm the optimized geometry and provides insights into the strength of various chemical bonds. For pyridine (B92270) derivatives, characteristic ring stretching and C-H bending frequencies can be accurately predicted. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Conformational Sampling and Energy Landscapes

Due to the flexible ethylthioethyl chain, this compound can adopt a multitude of conformations in solution. MD simulations are the ideal tool to explore this conformational space. By simulating the molecule's motion over nanoseconds or longer, a representative ensemble of conformations can be generated. nih.gov

Energy Landscapes: From the MD trajectory, a conformational energy landscape can be constructed. This map shows the relative energies of different conformations and the energy barriers separating them. Such a landscape would reveal the most stable conformational families and the pathways for interconversion between them. For flexible esters, both "hairpin" (folded) and "stepped" (extended) conformations can be significant. nih.govacs.org

Interactions with Solvents and Other Molecules

MD simulations explicitly model the surrounding environment, making them perfect for studying how this compound interacts with solvents or other molecules.

Solvation Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can be performed in various solvents (e.g., water, ethanol (B145695), chloroform) to study how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. The simulations can quantify interactions such as hydrogen bonding between the solvent and the nitrogen atom or carbonyl oxygen of the nicotinate moiety.

Intermolecular Interactions: The simulations can also provide insights into how molecules of this compound might interact with each other. At higher concentrations, aggregation might occur through stacking of the pyridine rings or other non-covalent interactions, which can be observed and characterized through MD simulations. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be its hydrolysis.

Ester Hydrolysis: The hydrolysis of the ester bond in this compound would lead to the formation of nicotinic acid and 2-(ethylthio)ethanol (B52129). This reaction can be catalyzed by acids or bases. DFT calculations can be used to map out the entire reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. numberanalytics.com

Transition State Analysis: This involves locating the transition state (the highest energy point along the reaction coordinate) for each step of the mechanism. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides a measure of the reaction rate. Vibrational frequency calculations are used to confirm that the located structure is a true transition state (it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). For similar reactions, such as the addition of thiols to activated double bonds, specific DFT functionals like range-separated hybrids are known to provide more accurate results. acs.orgsquarespace.com

Hypothetical Reaction Profile for Hydrolysis:

Reaction StepReactantsTransition StateProducts
Base-Catalyzed Hydrolysis This compound + OH⁻Tetrahedral Intermediate Formation TSTetrahedral Intermediate
Tetrahedral IntermediateNicotinate Leaving Group TSNicotinic Acid + 2-(Ethylthio)ethoxide

This table provides a simplified, hypothetical representation of a possible reaction pathway. Actual mechanisms can be more complex.

Computational Elucidation of Reaction Mechanisms (e.g., Hydrolysis, Oxidation)

The reaction mechanisms of this compound, particularly hydrolysis and oxidation, can be effectively elucidated using computational methods like Density Functional Theory (DFT).

Hydrolysis: The hydrolysis of the ester group in this compound would likely proceed through a nucleophilic acyl substitution mechanism. Computational studies on the hydrolysis of a related compound, ethyl nicotinate, have been conducted, providing insights into the process. For instance, the alkaline hydrolysis of ethyl nicotinate has been studied, and its activation energy in a water-ethanol medium has been determined. researchgate.net A computational investigation into the hydrolysis of this compound would involve modeling the reaction pathway, including the formation of a tetrahedral intermediate, and calculating the transition state energies to understand the reaction kinetics. The presence of the sulfur atom in the ethylthio group might influence the electronic properties of the ester and, consequently, the hydrolysis rate compared to its oxygen-containing counterpart.

Oxidation: The thioether group in this compound is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. DFT calculations are a powerful tool to study the mechanism of such oxidation reactions. For a similar compound, 2-(hexylthio)ethyl nicotinate, it has been suggested that oxidation can be achieved using agents like hydrogen peroxide or m-chloroperbenzoic acid. A computational study would model the interaction of the sulfur atom with the oxidizing agent, map the potential energy surface of the reaction, and identify the transition states and intermediates. This would provide a detailed understanding of the reaction pathway and the factors governing the oxidation process.

Prediction of Reaction Energetics and Activation Barriers

A key aspect of computational chemistry is the prediction of reaction energetics and activation barriers, which are crucial for understanding reaction feasibility and rates.

For the hydrolysis of this compound, quantum chemical calculations could predict the enthalpy and Gibbs free energy of the reaction, indicating whether it is thermodynamically favorable. The activation energy for both the acid-catalyzed and base-catalyzed hydrolysis could be calculated by locating the transition state on the potential energy surface. For comparison, the iso-composition activation energy for the alkaline hydrolysis of ethyl nicotinate in a water-ethanol mixture has been experimentally determined. researchgate.net

Similarly, for the oxidation of the thioether group, computational methods can be used to calculate the activation barriers for the formation of the sulfoxide and the sulfone. These calculations would help in understanding the selectivity of the oxidation process and the conditions required to favor one product over the other.

Reaction TypeKey Energetic ParametersComputational Method
HydrolysisActivation Energy (Ea), Reaction Enthalpy (ΔH), Gibbs Free Energy (ΔG)Density Functional Theory (DFT), ab initio methods
OxidationActivation Barriers for Sulfoxide and Sulfone FormationDensity Functional Theory (DFT)

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure.

Development of QSPR Models for Predicting Reactivity or Stability

While no specific QSPR models for this compound were found, it is possible to develop such models to predict its reactivity or stability. These models are built by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property (e.g., hydrolysis rate constant, oxidation potential).

To develop a QSPR model for the stability of thionicotinate esters, a dataset of related compounds with known stability data would be required. Molecular descriptors for these compounds would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to build the model. Such a model could then be used to predict the stability of this compound.

Descriptor Selection and Model Validation

The selection of appropriate molecular descriptors is a critical step in QSPR model development. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For predicting the reactivity of this compound, relevant descriptors might include:

Electronic descriptors: Charges on atoms, dipole moment, HOMO-LUMO gap.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum-chemical descriptors: Parameters derived from DFT calculations.

Once a QSPR model is developed, it must be rigorously validated to ensure its predictive power. Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent set of compounds. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), root mean square error (RMSE), and Q² from cross-validation.

Descriptor CategoryExample DescriptorsRelevance to Reactivity/Stability
ElectronicPartial atomic charges, Dipole momentInfluence on electrostatic interactions and reaction mechanisms
TopologicalWiener index, Randić indexRepresentation of molecular size, shape, and branching
Quantum-ChemicalHOMO/LUMO energies, Mulliken chargesInsights into electronic structure and reactivity

Advanced Analytical Method Development for 2 Ethylthio Ethyl Nicotinate in Complex Matrices Non Biological/environmental

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2-(Ethylthio)ethyl nicotinate (B505614) from impurities, degradation products, or other components within a complex matrix. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development (Normal Phase, Reverse Phase)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For 2-(Ethylthio)ethyl nicotinate, both normal-phase and reverse-phase HPLC could be employed for purity assessment and mixture analysis.

Reverse-Phase HPLC (RP-HPLC) would likely be the primary approach due to its broad applicability. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a compound like this compound, a C18 or C8 column would be a suitable starting point. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH and ensure reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating compounds with a range of polarities. For instance, a method for the related compound, Ethyl nicotinate, along with other nicotinic acid derivatives, has been developed using a mixed-mode column with a gradient of water, acetonitrile, and sulfuric acid buffer, with UV detection at 250 nm. zodiaclifesciences.comsielc.com

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. This technique could be advantageous for separating isomers or highly non-polar impurities. A silica (B1680970) or diol column could be used with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate.

A hypothetical starting point for RP-HPLC method development for this compound is presented in the table below.

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 262 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives or Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC could be invaluable for the analysis of volatile impurities, starting materials (e.g., 2-(ethylthio)ethanol), or degradation products. The NIST WebBook lists gas chromatography data for the related compound Ethyl nicotinate. nist.gov

For the analysis of less volatile compounds by GC, a derivatization step to increase volatility may be necessary. However, for related compounds like fatty acids, derivatization-free GC methods have been developed. nih.gov A typical GC method would involve a capillary column with a suitable stationary phase, such as a mid-polarity phase like a phenyl-substituted polysiloxane, to achieve good separation.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) combines aspects of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. nist.gov For a compound like this compound, SFC could be particularly useful for chiral separations if enantiomers are present, or for purification purposes. The use of co-solvents such as methanol or ethanol (B145695) can modify the polarity of the mobile phase, allowing for the separation of a wide range of compounds. nist.gov

Hyphenated Techniques for Enhanced Separation and Identification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of confidence in compound identification and are essential for trace analysis.

GC-MS and LC-MS/MS for Trace Analysis and Compound Profiling

GC-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This technique is ideal for identifying unknown volatile impurities or degradation products of this compound. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, allowing for their structural elucidation. The NIST WebBook provides mass spectrum data for Ethyl nicotinate, which would be a useful reference. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. This is the method of choice for trace analysis and quantitative profiling of compounds in complex matrices. For this compound, an LC-MS/MS method would offer very low detection limits. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the compound of interest is selected and then fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. Predicted LC-MS/MS spectra for Ethyl nicotinate are available in the Human Metabolome Database.

A hypothetical LC-MS/MS method for the trace analysis of this compound is outlined in the table below.

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) To be determined from fragmentation studies
Collision Energy To be optimized
Dwell Time 100 ms

GC-FID and LC-UV for Quantitative Analysis

GC-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. The flame ionization detector is sensitive to most carbon-containing compounds and exhibits a linear response over a wide concentration range. GC-FID would be suitable for the quantification of this compound if it is sufficiently volatile and thermally stable, or for its volatile impurities. The method is known for its reliability and ease of use in quality control settings. nih.gov

LC-UV (Liquid Chromatography with Ultraviolet Detection) is a standard and cost-effective method for the quantitative analysis of compounds that possess a UV chromophore. The pyridine (B92270) ring in this compound contains a chromophore, making it amenable to UV detection. A diode array detector (DAD) can be used to acquire the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. For quantitative analysis, a single wavelength, typically the wavelength of maximum absorbance (λmax), is monitored. For related nicotinic acid derivatives, a detection wavelength of 250 nm has been utilized. zodiaclifesciences.comsielc.com

A summary of quantitative techniques is presented below.

TechniqueDetectorPrimary Application
GC-FID Flame Ionization DetectorQuantification of volatile analytes
LC-UV UV/Vis or Diode Array DetectorRoutine quantitative analysis of UV-active compounds

Electroanalytical Methods for Redox Behavior

The electrochemical characteristics of this compound are of significant interest for developing advanced analytical methods for its detection and quantification in complex non-biological and environmental matrices. The molecule possesses two primary redox-active centers: the pyridine ring of the nicotinic acid moiety and the sulfur atom of the ethylthio group. The interplay of these functional groups dictates the compound's behavior under electrochemical interrogation.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the redox properties of a chemical species in solution. wikipedia.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials of the analyte. wikipedia.org For this compound, CV can be employed to elucidate the electrochemical behavior of both the nicotinic acid and the ethylthio moieties.

The nicotinic acid portion of the molecule is expected to undergo reduction at the pyridine ring. Studies on nicotinic acid and its derivatives have shown that the electrochemical reduction is pH-dependent. rsc.orgcapes.gov.br In acidic media, the protonated form of the pyridine ring is more readily reduced. The reduction process can involve the transfer of one or more electrons, potentially leading to the formation of radical species that may undergo further reactions such as dimerization. rsc.org The oxidation of the nicotinic acid moiety is generally more difficult to achieve.

Conversely, the ethylthio group is susceptible to oxidation. The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone, typically at positive potentials. The oxidation potential of thioethers is influenced by the electron density on the sulfur atom, which in turn is affected by the nature of the adjacent substituents. acs.orgnih.gov The electron-withdrawing character of the nicotinoyl group in this compound is expected to increase the oxidation potential of the thioether compared to simple alkyl thioethers. researchgate.net

A hypothetical cyclic voltammogram of this compound would likely exhibit an oxidative peak corresponding to the oxidation of the thioether group and a reductive peak associated with the reduction of the nicotinic acid ring. The precise potentials of these peaks would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and pH.

Illustrative Cyclic Voltammetry Data for this compound

Process Anticipated Potential Range (vs. Ag/AgCl) Electrochemical Mechanism Influencing Factors
Oxidation+0.8 to +1.5 VIrreversible oxidation of the thioether to a sulfoxide.Solvent, electrode material.
Reduction-0.8 to -1.2 VpH-dependent, quasi-reversible reduction of the pyridine ring.pH, concentration, scan rate.

This table is illustrative and based on the electrochemical behavior of related compounds. Actual experimental values may vary.

Amperometry and Potentiometry for Quantification

Amperometry and potentiometry are electroanalytical techniques that can be adapted for the quantification of this compound in various samples.

Amperometry involves the measurement of the current produced from the electrochemical oxidation or reduction of the analyte at a constant potential. For this compound, an amperometric sensor could be designed to operate at a potential where either the thioether group is oxidized or the nicotinic acid moiety is reduced. The resulting current would be directly proportional to the concentration of the analyte. The development of enzyme-based amperometric sensors, for example using nicotinic acid hydroxylase, has been reported for the determination of nicotinic acid. rsc.orgnih.govrsc.org A similar approach could theoretically be adapted for this compound, where the enzymatic reaction would be coupled to an electrochemical transducer.

Potentiometry measures the potential difference between two electrodes in the absence of a significant current. youtube.com Ion-selective electrodes (ISEs) are a type of potentiometric sensor that responds to the activity of a specific ion in a solution. A potentiometric sensor for this compound could be developed by incorporating a selective ionophore into a membrane. capes.gov.brnih.gov This ionophore would need to exhibit a high affinity for the protonated form of the this compound molecule. The potential of the ISE would then be logarithmically related to the concentration of the analyte, as described by the Nernst equation. youtube.com The design of such sensors often involves the use of macrocyclic compounds or other molecules capable of forming stable host-guest complexes with the target analyte. nih.gov

Spectrophotometric and Chemiluminescent Detection Methods

Spectrophotometric and chemiluminescent methods offer alternative approaches for the detection of this compound, often characterized by high sensitivity and selectivity.

Development of Colorimetric Assays

Colorimetric assays are based on the measurement of the change in color of a solution resulting from a chemical reaction involving the analyte. For this compound, a colorimetric method could be developed based on the reaction of the nicotinic acid moiety. Nicotinic acid is known to undergo a color-forming reaction with cyanogen (B1215507) bromide and an aromatic amine, a reaction that has been historically used for its quantification. nih.govportlandpress.com This reaction could potentially be adapted for the determination of this compound after hydrolysis of the ester bond to liberate nicotinic acid.

Another potential avenue for a colorimetric assay would be to exploit the reactivity of the thioether group. For instance, a reaction with an oxidizing agent in the presence of a colorimetric indicator could be explored, where the consumption of the oxidizing agent would lead to a measurable color change.

Hypothetical Colorimetric Assay Parameters

Parameter Description
Principle Reaction of the nicotinic acid moiety with a color-forming reagent.
Wavelength of Maximum Absorbance (λmax) Dependent on the specific chromophore generated.
Linear Range Expected to be in the low micromolar range.
Potential Interferences Other pyridine-containing compounds, reducing agents.

This table is illustrative and based on established methods for nicotinic acid. nih.govportlandpress.com

Chemiluminescence-Based Detection Strategies

Chemiluminescence is the emission of light as a result of a chemical reaction. Chemiluminescence-based detection methods are known for their exceptional sensitivity, often reaching picomolar or even lower detection limits. nih.govnih.gov

For this compound, a chemiluminescence strategy could be devised based on the detection of either the nicotinic acid or the thioether functional group. The oxidation of luminol (B1675438) is a well-known chemiluminescent reaction that can be catalyzed by various species. It is conceivable that a method could be developed where the presence of this compound, or a derivative thereof, influences the rate of a luminol-based chemiluminescence reaction.

More directly, the sulfur atom in the ethylthio group presents a target for chemiluminescence detection. The reaction of sulfur compounds with ozone is known to produce chemiluminescence, a principle that has been used for the sensitive detection of hydrogen sulfide (B99878) and other volatile sulfur compounds in the gas phase. nih.govepa.gov This approach, often coupled with gas chromatography, could potentially be adapted for the detection of this compound after its volatilization or pyrolytic conversion to a sulfur-containing species. Furthermore, specific chemiluminescent probes have been designed for the detection of hydrogen sulfide, which can be produced from the degradation of sulfur-containing compounds. nih.govacs.org

Potential Chemiluminescence Detection Approaches

Approach Principle Potential Advantages
Luminol-Based Catalysis or inhibition of the luminol chemiluminescence reaction.High sensitivity, well-established chemistry.
Ozone-Induced Reaction of the thioether with ozone to produce a light-emitting species.High selectivity for sulfur compounds. nih.govepa.gov
Probe-Mediated Reaction with a specific chemiluminescent probe that is activated by the thioether moiety.High specificity.

Exploration of 2 Ethylthio Ethyl Nicotinate in Non Biological Applications and Materials Science

Role as a Building Block in Organic Synthesis and Polymer Chemistry

The molecular architecture of 2-(Ethylthio)ethyl nicotinate (B505614), featuring a reactive pyridine (B92270) core and a functionalizable side chain, positions it as a valuable precursor and building block in the synthesis of more complex molecules.

Precursor for Novel Heterocyclic Compounds

The nicotinic acid moiety of 2-(Ethylthio)ethyl nicotinate serves as a foundational structure for the synthesis of a variety of heterocyclic compounds. The pyridine ring can undergo several types of chemical transformations, allowing for the introduction of different functional groups and the construction of more elaborate ring systems. For instance, the nitrogen atom in the pyridine ring can be quaternized or oxidized, and the ring itself can participate in substitution reactions.

One of the key synthetic routes involving a related compound, ethyl nicotinate, is the Claisen condensation. stackexchange.com This reaction is instrumental in forming carbon-carbon bonds and building more complex molecular frameworks. For example, the condensation of ethyl nicotinate with N-vinylpyrrolidone is a step in the synthesis of racemic nicotine (B1678760). google.com This process involves the formation of a β-keto ester, followed by cyclization and subsequent chemical modifications. stackexchange.comgoogle.com While this specific example leads to a biologically active molecule, the underlying chemical principles demonstrate the utility of the nicotinate structure as a scaffold for creating diverse heterocyclic systems.

The synthesis of ethyl nicotinate itself is a well-established process, often achieved through the esterification of nicotinic acid with ethanol (B145695). Modern methods utilize solid acid catalysts, such as HND230, in solvents like toluene (B28343) to achieve high yields under relatively mild conditions (50-65°C). google.com This efficient synthesis makes the nicotinate starting material readily accessible for further chemical elaboration.

The ethylthioethyl side chain also offers opportunities for chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, thereby altering the electronic properties and reactivity of the molecule. This functional group provides a handle for further synthetic transformations, expanding the range of accessible heterocyclic derivatives.

Monomer or Modifier in Polymer Synthesis

While this compound itself is not a traditional monomer for polymerization, its structure suggests potential applications as a modifier in polymer synthesis. The thioether linkage can influence the properties of a polymer matrix by introducing a degree of flexibility and altering its polarity.

In contrast to polymerizable nicotinate esters like 2-acrylamidoethyl nicotinate (AAEN) and 2-(acryloyloxy)ethyl nicotinate (AEN), which contain reactive acrylate (B77674) groups for radical polymerization, this compound lacks a polymerizable double bond. However, the thioether group could be incorporated into a polymer backbone through other mechanisms, such as polycondensation or by grafting it onto existing polymer chains.

The presence of the ethylthio group can enhance the hydrophobic interactions within a polymer system. This property could be leveraged in the design of materials for specific applications, such as drug delivery nanoparticles, where controlled hydrophobic-hydrophilic balance is crucial. Although not directly polymerizable, the thioether functionality could be used to tune the properties of the final polymer material.

Application in Coordination Chemistry as a Ligand

The presence of multiple potential donor atoms—the nitrogen of the pyridine ring, the ester carbonyl oxygen, and the sulfur of the thioether group—makes this compound an interesting candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing nicotinic acid derivatives is a well-explored area of research. These complexes are typically prepared by reacting a metal salt with the ligand in a suitable solvent. For instance, complexes of iron(II), cobalt(II), and nickel(II) have been synthesized with captopril, a ligand that also contains a thiol sulfur and carbonyl oxygen donor atoms. rdd.edu.iq Similarly, metal complexes of a ligand derived from isonicotinic hydrazide have been prepared with copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov

The characterization of these metal complexes involves a range of analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Molar Conductance Measurements: To assess whether the complex is an electrolyte in solution.

Infrared (IR) Spectroscopy: To identify which donor atoms of the ligand are involved in coordination to the metal ion. Shifts in the vibrational frequencies of the C=O, C=N, and C-S bonds upon complexation provide evidence of coordination.

Electronic Spectroscopy (UV-Vis): To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help to elucidate the oxidation state and spin state of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Coordination Modes and Spectroscopic Properties of Complexes

The way in which this compound binds to a metal ion is referred to as its coordination mode. Given its structure, it could potentially act as a monodentate, bidentate, or even a bridging ligand.

Monodentate Coordination: The ligand could bind to the metal center through only one of its donor atoms, most likely the pyridine nitrogen, which is a common coordination site for nicotinic acid derivatives.

Bidentate Chelation: The ligand could form a chelate ring by coordinating to the metal through two donor atoms simultaneously. Possible bidentate coordination modes include (N, O) chelation, involving the pyridine nitrogen and the ester carbonyl oxygen, or (N, S) chelation, involving the pyridine nitrogen and the thioether sulfur. The formation of a stable five- or six-membered chelate ring would favor this mode of coordination.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers. For example, the carboxylate group of a related molecule, nicotinic acid, can bridge two metal ions.

The spectroscopic properties of the resulting metal complexes provide valuable insights into their structure and bonding.

Spectroscopic TechniqueInformation Gained
Infrared (IR) Spectroscopy Shifts in the vibrational frequencies of the pyridine ring, the C=O group, and the C-S group upon complexation indicate which atoms are involved in coordination. For example, a decrease in the C=O stretching frequency would suggest coordination through the carbonyl oxygen.
UV-Visible (UV-Vis) Spectroscopy The electronic spectra of the complexes can reveal information about the geometry of the coordination sphere and the nature of the electronic transitions (e.g., d-d transitions, charge transfer bands). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide detailed information about the coordination mode in solution. mdpi.com

The study of related ligands provides clues as to how this compound might behave. For example, in complexes of 2-(methylthio)nicotinic acid, the coordination is expected to involve the pyridine nitrogen and the carboxylate oxygen. researchgate.net The thioether sulfur in this compound could also participate in coordination, potentially leading to more complex structures and interesting electronic properties.

Potential as a Chemical Intermediate in Industrial Processes (Non-pharmaceutical)

Beyond its applications in the synthesis of specialized molecules and materials, this compound and its parent compound, ethyl nicotinate, have potential as intermediates in larger-scale industrial chemical processes. Ethyl nicotinate is recognized as an important basic chemical industry raw material. google.com

Ethyl nicotinate is used as a flavoring agent and in the cosmetics industry. nbinno.com Its vasodilatory properties are utilized in some topical formulations. While these applications are related to products for human use, they are distinct from pharmaceutical applications that involve systemic administration.

The industrial production of ethyl nicotinate is well-established, with methods designed for large-scale manufacturing. google.com This availability makes it an attractive starting material for the synthesis of other chemical products. For example, it is a key precursor in the synthesis of various pyridine derivatives. nbinno.com

The introduction of the ethylthioethyl group to the nicotinate structure adds another layer of functionality that could be exploited in industrial processes. The thioether linkage could be used to attach the molecule to surfaces or to other molecules in the production of specialty chemicals, such as additives for coatings, lubricants, or polymers. The presence of the sulfur atom could also impart specific properties, such as antioxidant or anticorrosive effects, to the final product.

The synthesis of this compound would likely involve the esterification of nicotinic acid with 2-(ethylthio)ethanol (B52129). nih.gov The latter can be prepared from 2-chloroethanol (B45725) and ethyl mercaptan. nih.gov The scalability of these reactions would be a key factor in determining the economic viability of using this compound as an industrial intermediate.

Role in Specialty Chemical Production

The broader class of nicotinic acid esters is integral to the production of various specialty chemicals. A notable example is the use of ethyl nicotinate in the synthesis of racemic nicotine. google.comstackexchange.com This process involves a base-catalyzed condensation reaction between ethyl nicotinate and N-vinyl-2-pyrrolidone. google.com Such syntheses highlight the role of nicotinic acid esters as key precursors to complex heterocyclic compounds with significant commercial and research interest.

Synthesis of Agrochemicals or Dyes

Ethyl nicotinate, a closely related compound, is widely utilized as an important basic chemical raw material in the synthesis of agricultural chemicals. patsnap.com Patents describing the preparation of ethyl nicotinate often highlight its significance in the agrochemical sector. patsnap.com The functional groups present in nicotinic acid derivatives can be modified to create molecules with desired pesticidal or herbicidal activities.

There is currently no specific information available linking this compound directly to the synthesis of dyes. The chromophoric properties of the nicotinic acid ring system are not as pronounced as those of typical dye precursors, and its primary utility lies in its function as a reactive intermediate for other applications.

Investigation in Optoelectronic or Photonic Materials

The investigation of this compound in the realm of optoelectronic and photonic materials is not a widely documented area of research. While certain organic molecules containing heterocyclic rings and sulfur atoms can exhibit interesting photophysical properties, specific studies focusing on this particular compound are scarce.

Fluorescent or Phosphorescent Properties

No specific research data on the fluorescent or phosphorescent properties of this compound was found. While some derivatives of nicotinic acid have been explored for photoprotective properties, detailed characterization of the luminescent behavior of this compound is not available in the public domain. The presence of the sulfur atom in the thioether linkage could potentially influence its electronic transitions, but without experimental data, its fluorescent or phosphorescent capabilities remain speculative.

Incorporation into Organic Light-Emitting Diodes (OLEDs) or Solar Cells

There is no available research to suggest the incorporation of this compound into organic light-emitting diodes (OLEDs) or solar cells. The development of materials for these applications typically requires molecules with specific electronic and photophysical properties, such as high charge carrier mobility, efficient luminescence, and strong absorption in the solar spectrum. The current body of scientific literature does not indicate that this compound has been identified or investigated as a candidate for these technologies.

Environmental Chemistry and Abiotic Degradation of 2 Ethylthio Ethyl Nicotinate Non Toxicology

Photolytic Degradation Pathways under Environmental Conditions

Identification of Photoproducts

No studies identifying the photoproducts of 2-(Ethylthio)ethyl nicotinate (B505614) under environmental conditions have been found in the public domain.

Kinetics of Photodegradation

There is no available data on the kinetics of photodegradation for 2-(Ethylthio)ethyl nicotinate.

Hydrolysis in Aquatic Environments

pH-Dependent Hydrolysis in Water

No data is available regarding the pH-dependent hydrolysis of this compound in aqueous environments.

Influence of Dissolved Organic Matter on Degradation

The influence of dissolved organic matter on the degradation of this compound has not been investigated in any publicly available research.

Oxidative Degradation in the Atmosphere or Water

There is no information available on the oxidative degradation pathways or rates of this compound in either the atmosphere or aquatic systems.

Reaction with Hydroxyl Radicals or Ozone

Once released into the atmosphere, organic compounds are subject to degradation, primarily initiated by reactive oxygen species. The most significant of these in the troposphere are the hydroxyl radical (•OH) during the daytime and, to a lesser extent for certain compounds, ozone (O₃). harvard.edu

The atmospheric lifetime of an organic chemical is largely determined by the rate at which it reacts with these oxidants. This reaction rate can be estimated using Structure-Activity Relationship (SAR) models, such as the Atmospheric Oxidation Program (AOPWIN™), which calculates rate constants based on the chemical's structural fragments. pops.int For a compound like this compound, several reaction sites are available for oxidative attack:

Reaction with Ozone (O₃): The reaction of ozone with organic chemicals in the gas phase is generally slower than the reaction with •OH radicals, except for compounds containing specific functional groups like carbon-carbon double bonds (alkenes). pops.int The pyridine (B92270) ring of this compound is an aromatic system and is generally less reactive towards ozone than alkenes. However, some studies have investigated the heterogeneous reactions of ozone with pesticides adsorbed on atmospheric particles, indicating that this can be a relevant degradation pathway, although lifetimes are often long, spanning from days to weeks. researchgate.net Given the structure of this compound, its reaction with gas-phase ozone is expected to be a minor atmospheric sink compared to its reaction with hydroxyl radicals.

The products of these oxidation reactions would likely include more polar and less volatile compounds, resulting from the addition of hydroxyl groups and the oxidation of the sulfur atom to sulfoxide (B87167) and then to sulfone.

Formation of Atmospheric Aerosols

The atmospheric oxidation of volatile organic compounds (VOCs) can lead to the formation of products with lower volatility. These products can then nucleate to form new atmospheric particles or condense onto existing ones, a process known as secondary organic aerosol (SOA) formation. nih.gov The chemical structure of this compound suggests it could be a precursor to SOA through several pathways.

Role of the Organosulfur Group: The thioether group is a key feature. Atmospheric oxidation of organosulfur compounds is a known pathway to aerosol formation. acs.org The initial oxidation of the sulfur atom to a sulfoxide (-S(=O)-) and subsequently to a sulfone (-S(=O)₂-) dramatically decreases the compound's volatility. These oxidized products can contribute to SOA mass. Research has demonstrated that organosulfates, formed from the reaction of oxidation products with sulfate (B86663) aerosols, are ubiquitous components of SOA. nih.govresearchgate.netcopernicus.org This process is often catalyzed by the acidity of existing aerosol particles. scilit.com

Role of the Nitrogen-Containing Heterocycle: The pyridine ring also plays a role in aerosol formation. The oxidation of nitrogen-containing aromatic compounds can produce low-volatility products that partition into the aerosol phase. youtube.commdpi.com Furthermore, reactions involving ammonia (B1221849) or ammonium (B1175870) with carbonyl compounds, which can be products of atmospheric oxidation, are recognized as a significant pathway to forming nitrogen-containing organic compounds (NOCs) in SOA. scilit.comcopernicus.orgresearchgate.net These NOCs can also contribute to the light-absorbing properties of aerosols, often referred to as "brown carbon." youtube.com

Given these characteristics, the atmospheric degradation of this compound would likely lead to the formation of complex, low-volatility products containing oxidized sulfur and nitrogen, which could effectively contribute to the formation and growth of secondary organic aerosols. copernicus.org

Adsorption and Sorption Behavior in Soil and Sediment (Physical-Chemical Aspects)

When a chemical reaches soil or sediment, its fate is largely governed by sorption processes, which describe its distribution between the solid and aqueous phases. ecetoc.orgnih.gov This behavior is critical for determining the chemical's mobility, bioavailability, and persistence. chemsafetypro.com

Sorption Coefficients to Organic Carbon and Clay Minerals

The tendency of a chemical to sorb to soil or sediment is quantified by the soil-water partition coefficient (Kd). However, because sorption is often dominated by partitioning into soil organic matter, this coefficient is frequently normalized to the fraction of organic carbon (foc) in the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.govecetoc.org

Koc = (Kd / foc)

For this compound, several structural features will influence its sorption:

Hydrophobicity: The Koc of neutral organic compounds is often correlated with the octanol-water partition coefficient (Kow), a measure of hydrophobicity. nih.gov

Ionization (pKa): The pyridine ring contains a nitrogen atom with a lone pair of electrons, making this compound a weak base. The dissociation constant (pKa) of the conjugate acid of similar pyridine compounds determines the fraction of the molecule that will be protonated and carry a positive charge at a given environmental pH. This cationic form can engage in strong electrostatic interactions (cation exchange) with negatively charged sites on clay minerals and soil organic matter. nih.gov For bases, sorption tends to be higher in soils with lower pH, where the cationic form predominates.

Specific Interactions: The ester and thioether groups can participate in other interactions, such as hydrogen bonding and dipole-dipole interactions, with soil components.

CompoundLog KocClassKey Sorption Factors
Pyridine1.3 - 2.1BasepH-dependent cation exchange, hydrophobicity
Atrazine2.1 - 2.3s-Triazine (Base)Hydrophobicity, hydrogen bonding, charge-transfer
Thioanisole2.3 - 2.8ThioetherHydrophobicity

Table 1: Experimentally derived or estimated Log Koc values for compounds with structural similarities to this compound. Values are compiled from various sources and estimation methods for illustrative purposes. researchgate.net

The Koc for this compound would be expected to be influenced by both its moderate hydrophobicity and its capacity for cation exchange, making its sorption highly dependent on soil properties like organic carbon content, clay content, and pH. whiterose.ac.uk

Desorption Kinetics

Desorption, the release of a sorbed chemical back into the solution phase, is often not an instantaneous reversal of sorption. The kinetics of desorption can be biphasic, characterized by an initial rapid release followed by a much slower, prolonged release phase. groenkennisnet.nlnih.gov

Rapid Desorption Phase: This phase is typically associated with chemicals held by weak, reversible forces (e.g., van der Waals forces, hydrophobic partitioning) in readily accessible domains of the soil organic matter or on external mineral surfaces. researchgate.net

Slow Desorption Phase: Slow desorption is attributed to molecules that have diffused into the dense, cross-linked matrix of humic substances or into micropores within soil aggregates and clay particles. ecetoc.orgnih.gov Release from these locations is diffusion-limited and can take weeks, months, or even years. nih.gov Stronger interactions, such as the cation exchange expected for the protonated form of this compound with clay minerals, can also contribute to slow desorption kinetics. researchgate.net

The aging of a contaminant in soil can lead to a greater fraction of the chemical becoming resistant to desorption over time as it slowly diffuses into these less accessible compartments. researchgate.net For this compound, its potential for strong electrostatic interactions with clays (B1170129) suggests that a significant fraction could become sequestered, leading to slow desorption kinetics and increased persistence in the soil environment. nih.gov

Future Research Directions and Emerging Methodologies for 2 Ethylthio Ethyl Nicotinate Research

Advanced Catalytic Systems for Efficient Synthesis

The synthesis of esters like 2-(Ethylthio)ethyl nicotinate (B505614) traditionally involves methods such as Fischer esterification, often requiring strong acid catalysts like sulfuric acid. nih.gov However, modern synthetic chemistry is moving towards more efficient, sustainable, and reusable catalytic systems. Future research should focus on adapting advanced catalytic methods for the synthesis of 2-(Ethylthio)ethyl nicotinate.

One promising avenue is the use of solid acid catalysts. For instance, the HND230 solid acid catalyst has been successfully used for the high-yield synthesis of ethyl nicotinate in toluene (B28343), achieving over 97% conversion by facilitating the removal of water through azeotropic distillation. patsnap.com This method avoids the use of corrosive mineral acids, simplifying workup and catalyst recovery. patsnap.com A potential synthetic strategy for this compound would be the direct esterification of nicotinic acid with 2-(ethylthio)ethanol (B52129) using such a solid acid catalyst.

Another approach involves base-catalyzed reactions. The condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone in the presence of a base like sodium ethoxide is a key step in the synthesis of racemic nicotine (B1678760). google.comstackexchange.com This highlights the utility of alcoholate bases in reactions involving the ethyl nicotinate core. Research could explore base-catalyzed transesterification of ethyl nicotinate with 2-(ethylthio)ethanol or nucleophilic substitution on a precursor like 2-chloroethyl nicotinate with ethanethiol (B150549).

The development of these advanced catalytic systems would not only improve the efficiency and environmental footprint of this compound synthesis but also enable greater control over the reaction, potentially leading to higher purity and yield.

Exploration of Novel Non-Biological Applications

While many nicotinic acid esters have been investigated for their biological activity, the unique structural features of this compound may lend themselves to a range of non-biological and material science applications. The parent compound, ethyl nicotinate, is utilized in the cosmetics industry as a skin-conditioning agent due to its vasodilatory properties and as a flavoring agent in foods. nih.gov The introduction of a thioether linkage in this compound opens up new possibilities.

The sulfur atom in the thioether group could be exploited for applications in materials science. Thioethers are known to coordinate with heavy metals, suggesting potential use in areas such as:

Specialty Polymers: The compound could serve as a monomer or an additive in polymer synthesis. The thioether group could enhance properties like refractive index or adhesion to metal surfaces.

Corrosion Inhibition: Molecules containing both nitrogen heterocyclic rings and sulfur atoms can be effective corrosion inhibitors for metals. The compound could be investigated for its ability to form protective films on metal surfaces.

Chemical Intermediates: The thioether can be oxidized to sulfoxide (B87167) or sulfone, providing a pathway to a variety of other derivatives with different chemical properties, making it a versatile building block in organic synthesis.

Future research should systematically investigate these potential applications, characterizing the physical and chemical properties of the compound and materials derived from it.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of synthetic routes. mdpi.com For a relatively unexplored compound like this compound, these computational tools offer a powerful approach to accelerate its investigation.

ML models can be trained on large datasets of known molecules to predict a wide range of physicochemical properties for new compounds. scitechdaily.com This could be applied to this compound to estimate its solubility, logP, melting point, boiling point, and spectral characteristics, guiding experimental work. Furthermore, predictive models for toxicity and environmental impact could be employed early in the research process. While much of the current ML research on nicotine-related compounds has focused on predicting biological interactions, such as neuroprotective activity or smoking cessation potential, the underlying methodologies are adaptable. openbioinformaticsjournal.comnih.govnih.gov

In the realm of reaction design, AI can analyze vast reaction databases to suggest optimal synthetic pathways, catalysts, and conditions. For this compound, an AI platform could:

Predict the yield of esterification using different catalytic systems.

Identify potential side reactions and byproducts.

Suggest purification strategies based on predicted properties of the product and impurities.

By leveraging AI and ML, researchers can prioritize the most promising experimental directions, reducing the time and resources required to fully characterize and utilize this compound.

Development of Miniaturized and High-Throughput Analytical Platforms

As research into this compound and its potential applications expands, the need for rapid and efficient analytical methods will become critical. Miniaturized and high-throughput (HTS) analytical platforms offer the ability to perform many experiments in parallel, significantly accelerating research. youtube.com

Future work should focus on developing and adapting HTS platforms for various analyses, including:

Reaction Screening: Miniaturized reaction vessels (e.g., in microtiter plates) can be used to quickly screen a wide range of catalysts, solvents, and temperature conditions for the synthesis of this compound.

Property Analysis: Automated liquid handlers and plate readers can be used for high-throughput measurement of properties like solubility in different solvents or stability under various conditions. youtube.com

Quality Control: The development of a high-throughput method, such as direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS), would allow for rapid purity assessment of multiple samples. nih.gov Such methods have proven effective for the sensitive quantification of other nicotinic compounds in complex matrices. nih.gov

The establishment of robust HTS assays will be essential for efficiently screening the properties and potential applications of this compound and its derivatives, enabling a much faster pace of discovery and development. nih.gov

Investigation of Solid-State Forms and Polymorphism for Material Science

The solid-state properties of a chemical compound are crucial for its application in material science. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly influence physical properties such as melting point, solubility, stability, and mechanical behavior. While the parent compound, ethyl nicotinate, is a liquid or a low-melting solid with a melting point of 8-10 °C, the introduction of the flexible ethylthioethyl side chain in this compound increases its molecular weight and changes its intermolecular interaction potential, making solid-state studies highly relevant. sigmaaldrich.com

Future research should include a thorough investigation of the solid-state chemistry of this compound. This would involve:

Crystallization Studies: Systematically attempting to crystallize the compound from a variety of solvents and under different conditions (e.g., cooling rate, evaporation) to identify potential polymorphs.

Structural Characterization: Utilizing techniques such as single-crystal and powder X-ray diffraction (XRD) to determine the crystal structures of any identified solid forms. This reveals how the molecules pack in the solid state.

Thermal Analysis: Employing methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study the thermal behavior, including melting points, phase transitions, and thermal stability of different forms.

Spectroscopic Analysis: Using solid-state NMR and vibrational spectroscopy (FTIR, Raman) to further characterize and distinguish between different polymorphs.

Understanding the polymorphism of this compound is a critical step toward its potential use in solid-state devices, specialty pigments, or as a stable precursor in further chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)ethyl nicotinate, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl 2-(4-(allyloxy)-3-chlorophenyl)-2-(ethylthio)acetate (CAS 324520-53-8) are synthesized via stepwise alkylation and thioether formation .
  • Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times with standards. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) confirm structural integrity .
  • Purity Criteria : ≥95% purity by HPLC; absence of residual solvents (e.g., ethyl acetate) via gas chromatography (GC) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • LogP : Predicted ~2.8 (using software like ChemAxon); experimental validation via shake-flask method .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) for pharmacokinetic profiling .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the thioether and ester groups .

Q. What are the standard protocols for assessing bioactivity in preliminary screens?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase) with IC₅₀ determination via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., nicotinic acetylcholine receptors) with [³H]-epibatidine .
    • Controls : Include positive controls (e.g., nicotine for receptor studies) and vehicle controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How to resolve contradictions in reported receptor binding affinities for nicotinate derivatives?

  • Root Causes : Variability may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity (α4β2 vs. α7 nAChR) .
  • Mitigation :

  • Standardize protocols (e.g., uniform buffer systems, cell lines like SH-SY5Y for neuronal receptors).
  • Use orthogonal methods (e.g., electrophysiology for functional validation of binding data) .
    • Data Interpretation : Apply Hill-Langmuir equations to account for cooperative binding .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

  • Core Modifications :

  • Thioether Linker : Replace ethylthio with methylthio or sulfone groups to assess electronic effects .
  • Ester Group : Compare ethyl esters to methyl or tert-butyl derivatives for metabolic stability .
    • Assay Design : Test analogs in parallel using high-throughput screening (HTS) platforms with Z’ factors ≥0.5 to ensure robustness .
    • Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How to address reproducibility challenges in in vivo pharmacokinetic studies?

  • Experimental Design :

  • Dosing : Administer via intravenous (IV) and oral routes in rodents (n ≥ 6/group) to calculate bioavailability (F) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose; stabilize samples with EDTA and protease inhibitors .
    • Analytical Challenges : Quantify metabolites (e.g., hydrolyzed nicotinic acid) using LC-MS/MS with deuterated internal standards .

Q. What ethical considerations apply to studies involving nicotinate derivatives with psychoactive potential?

  • Compliance : Adhere to institutional animal care guidelines (e.g., NIH Guide) for neurobehavioral assays .
  • Human Studies : If applicable, obtain IRB approval; include informed consent for receptor imaging studies using radiolabeled compounds .
  • Data Transparency : Disclose conflicts of interest (e.g., funding sources) and publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.